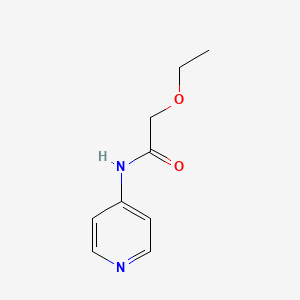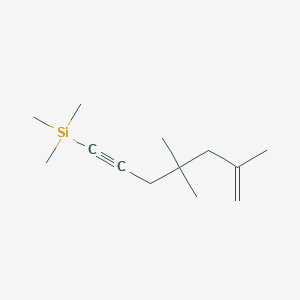![molecular formula C18H20OS B15168050 {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene CAS No. 646516-56-5](/img/structure/B15168050.png)
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is an organic compound characterized by its unique structural features. This compound contains a sulfinyl group attached to a phenylethene moiety, which is further connected to a methyl-substituted propylbenzene structure. The presence of the sulfinyl group imparts distinct chemical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene typically involves multi-step organic reactions. One common method includes the sulfoxidation of a suitable precursor, such as a phenylethene derivative, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenylethene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonimidates: Compounds with a similar sulfinyl group but different structural frameworks.
Sulfoxides: Compounds containing a sulfinyl group attached to different organic moieties.
Sulfones: Fully oxidized derivatives of sulfoxides with distinct chemical properties.
Uniqueness
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is unique due to its specific structural arrangement, which combines a sulfinyl group with a phenylethene moiety and a methyl-substituted propylbenzene structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
646516-56-5 |
|---|---|
Formule moléculaire |
C18H20OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[(S)-(2-methyl-2-phenylpropyl)sulfinyl]ethenylbenzene |
InChI |
InChI=1S/C18H20OS/c1-18(2,17-11-7-4-8-12-17)15-20(19)14-13-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3/t20-/m1/s1 |
Clé InChI |
IRACGRDCNNAWHX-HXUWFJFHSA-N |
SMILES isomérique |
CC(C)(C[S@](=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(CS(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)





![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)

![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)


